molecular formula C7H2ClFN2O2 B042566 2-Chloro-4-fluoro-5-nitrobenzonitrile CAS No. 183325-39-5

2-Chloro-4-fluoro-5-nitrobenzonitrile

Cat. No. B042566
Key on ui cas rn: 183325-39-5
M. Wt: 200.55 g/mol
InChI Key: OUJPFWISNRZAJD-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

Fuming HNO3 (2.9 mL, 64 mmol) was added dropwise to a solution of 2-chloro-4-fluorobenzonitrile (5.0 g, 32 mmol) in conc. H2SO4 (5 mL) at 0° C. The mixture was stirred at 0° C. for 15 min and at rt for 30 min whereafter it was poured into ice. The precipitate was filtered off, washed with water and dried under vacuum.
Name
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:7]=1[C:8]#[N:9]>OS(O)(=O)=O>[Cl:5][C:6]1[CH:13]=[C:12]([F:14])[C:11]([N+:1]([O-:4])=[O:2])=[CH:10][C:7]=1[C:8]#[N:9]

Inputs

Step One
Name
Quantity
2.9 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 min and at rt for 30 min whereafter it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was poured into ice
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C(C#N)C=C(C(=C1)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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